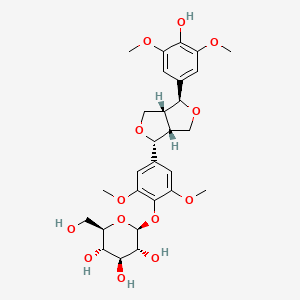

Tortoside A

Description

from Ilicis pubescentis

Properties

Molecular Formula |

C28H36O13 |

|---|---|

Molecular Weight |

580.6 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6R,6aR)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C28H36O13/c1-34-16-5-12(6-17(35-2)21(16)30)25-14-10-39-26(15(14)11-38-25)13-7-18(36-3)27(19(8-13)37-4)41-28-24(33)23(32)22(31)20(9-29)40-28/h5-8,14-15,20,22-26,28-33H,9-11H2,1-4H3/t14-,15-,20+,22+,23-,24+,25+,26-,28-/m0/s1 |

InChI Key |

WEKCEGQSIIQPAQ-XFKFGYJUSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]3CO[C@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Scrutiny of Triterpenoid Saponins: A Case Study on Polybosaponin A

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Tortoside A" did not yield publicly available spectroscopic data. Therefore, this guide utilizes the comprehensive data of a well-characterized oleanane-type triterpenoid saponin, Polybosaponin A , as a representative example to illustrate the principles of spectroscopic analysis for this class of compounds.

Introduction

Triterpenoid saponins are a diverse group of naturally occurring glycosides that exhibit a wide range of biological activities, making them promising candidates for drug development. The elucidation of their complex structures is paramount to understanding their structure-activity relationships. This guide provides a detailed overview of the spectroscopic analysis of Polybosaponin A, a novel oleanane-type triterpenoid saponin isolated from Radix Hedysari. The methodologies and data presented herein serve as a comprehensive resource for researchers engaged in the structural characterization of similar natural products.

Molecular Structure of Polybosaponin A

Polybosaponin A is a new oleanane-type triterpenoid saponin. Its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Mass Spectrometry (MS) Analysis

High-resolution mass spectrometry is a critical tool for determining the molecular formula of a compound.

Data Presentation: Mass Spectrometry of Polybosaponin A

| Ion | m/z [M-H]⁻ | Molecular Formula |

| Experimental | 793.4484 | C₄₂H₆₆O₁₄ |

| Calculated | 793.4479 | C₄₂H₆₆O₁₄ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for the complete structural assignment of complex molecules like triterpenoid saponins.

Data Presentation: ¹³C NMR Data for Polybosaponin A (125 MHz, C₅D₅N)

| Position | δc (ppm) | Position | δc (ppm) |

| Aglycone | Sugar Moiety (Glc) | ||

| 1 | 38.9 | 1' | 105.4 |

| 2 | 26.7 | 2' | 75.5 |

| 3 | 89.1 | 3' | 78.4 |

| 4 | 39.5 | 4' | 71.7 |

| 5 | 55.9 | 5' | 78.1 |

| 6 | 18.4 | 6' | 62.8 |

| 7 | 33.2 | Sugar Moiety (Rha) | |

| 8 | 40.1 | 1'' | 101.8 |

| 9 | 48.0 | 2'' | 72.5 |

| 10 | 36.9 | 3'' | 72.2 |

| 11 | 23.8 | 4'' | 74.0 |

| 12 | 122.8 | 5'' | 69.8 |

| 13 | 144.2 | 6'' | 18.6 |

| 14 | 47.0 | ||

| 15 | 210.1 | ||

| 16 | 49.9 | ||

| 17 | 41.8 | ||

| 18 | 46.4 | ||

| 19 | 41.9 | ||

| 20 | 30.8 | ||

| 21 | 34.1 | ||

| 22 | 33.1 | ||

| 23 | 28.1 | ||

| 24 | 16.9 | ||

| 25 | 15.7 | ||

| 26 | 17.6 | ||

| 27 | 26.1 | ||

| 28 | 179.8 | ||

| 29 | 33.2 | ||

| 30 | 23.7 |

Data Presentation: ¹H NMR Data for Polybosaponin A (500 MHz, C₅D₅N)

| Position | δH (ppm), mult. (J in Hz) | Position | δH (ppm), mult. (J in Hz) |

| Aglycone | Sugar Moiety (Glc) | ||

| 1a | 1.05, m | 1' | 4.95, d (7.5) |

| 1b | 1.65, m | 2' | 4.35, m |

| 2a | 1.95, m | 3' | 4.28, m |

| 2b | 2.15, m | 4' | 4.15, m |

| 3 | 3.25, dd (11.5, 4.0) | 5' | 3.95, m |

| 5 | 0.85, m | 6'a | 4.45, m |

| 6a | 1.50, m | 6'b | 4.30, m |

| 6b | 1.70, m | Sugar Moiety (Rha) | |

| 7a | 1.45, m | 1'' | 6.25, br s |

| 7b | 1.60, m | 2'' | 4.85, m |

| 9 | 1.60, m | 3'' | 4.65, m |

| 11a | 1.90, m | 4'' | 4.30, m |

| 11b | 2.00, m | 5'' | 4.90, m |

| 12 | 5.40, t (3.5) | 6'' | 1.75, d (6.0) |

| 16a | 2.80, d (14.0) | ||

| 16b | 3.10, d (14.0) | ||

| 18 | 3.15, dd (13.5, 4.0) | ||

| 19a | 1.75, m | ||

| 19b | 1.25, m | ||

| 21a | 1.40, m | ||

| 21b | 1.20, m | ||

| 22a | 1.80, m | ||

| 22b | 1.95, m | ||

| 23 | 1.20, s | ||

| 24 | 0.95, s | ||

| 25 | 0.90, s | ||

| 26 | 1.00, s | ||

| 27 | 1.25, s | ||

| 29 | 1.30, s | ||

| 30 | 0.98, s |

Experimental Protocols

5.1. Isolation of Polybosaponin A The dried and powdered roots of Radix Hedysari were refluxed with 70% ethanol. The extract was concentrated and then subjected to column chromatography on silica gel, followed by preparative HPLC to yield pure Polybosaponin A.

5.2. Mass Spectrometry High-resolution ESI-MS was performed on a mass spectrometer in the negative ion mode. The sample was dissolved in methanol and infused into the electrospray source.

5.3. NMR Spectroscopy All NMR spectra were recorded on a 500 MHz spectrometer using C₅D₅N as the solvent. Chemical shifts (δ) are reported in ppm, and coupling constants (J) are in Hz.

-

¹H NMR: Standard pulse sequences were used.

-

¹³C NMR: Proton-decoupled spectra were acquired.

-

COSY (Correlation Spectroscopy): Used to identify proton-proton couplings within a spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Used to identify direct one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): Used to identify long-range (two- and three-bond) proton-carbon correlations, which is crucial for connecting different spin systems and determining the glycosylation positions.

Visualization of Experimental Workflow

Caption: Experimental workflow for the isolation and spectroscopic analysis of Polybosaponin A.

Conclusion

The combination of mass spectrometry and a suite of NMR techniques provides a powerful approach for the unambiguous structure elucidation of complex natural products like triterpenoid saponins. The detailed spectroscopic data and methodologies presented for Polybosaponin A offer a practical guide for researchers in the field of natural product chemistry and drug discovery.

The Biosynthesis of Lignan Glycosides in Ilex Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignans, a class of phenylpropanoid-derived secondary metabolites, and their glycosidic conjugates are widely distributed in the plant kingdom and exhibit a broad spectrum of pharmacological activities. Species of the genus Ilex, commonly known as holly, have been identified as sources of various bioactive compounds, including lignan glycosides. This technical guide provides a comprehensive overview of the current understanding of the lignan glycoside biosynthesis pathway in Ilex species. While research specifically detailing the entire pathway in Ilex is still emerging, this document consolidates available data on identified lignan glycosides, the genetic basis of precursor formation, relevant enzymatic steps inferred from homologous species, and established experimental protocols for their extraction, isolation, and characterization. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the rich phytochemistry of the Ilex genus.

Introduction to Lignan Glycosides in Ilex

The genus Ilex (family Aquifoliaceae) comprises over 400 species of trees and shrubs distributed worldwide. Various Ilex species are utilized in traditional medicine and are known to produce a diverse array of secondary metabolites, including saponins, flavonoids, and phenolic acids. Recent phytochemical investigations have revealed the presence of lignan glycosides, which are of significant interest due to their potential therapeutic applications, including antioxidant, anti-inflammatory, and cytotoxic activities. This guide focuses on the biosynthetic route leading to these valuable compounds within the Ilex genus.

The Proposed Biosynthesis Pathway of Lignan Glycosides in Ilex Species

The biosynthesis of lignan glycosides in Ilex is proposed to follow the general phenylpropanoid pathway, which is well-established in other plant species. This pathway can be divided into three main stages:

-

Phenylpropanoid Pathway: The synthesis of monolignol precursors.

-

Lignan Aglycone Formation: The oxidative coupling of monolignols and subsequent reductive modifications.

-

Glycosylation: The attachment of sugar moieties to the lignan aglycone.

While the complete enzymatic cascade has not been fully elucidated in Ilex, transcriptome analyses of species like Ilex paraguariensis have confirmed the expression of genes encoding enzymes of the core phenylpropanoid pathway, providing the necessary precursors for lignan synthesis.

Phenylpropanoid Pathway: Monolignol Biosynthesis

The pathway begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to produce p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. These monolignols serve as the fundamental building blocks for both lignins and lignans.

Lignan Aglycone Formation

The formation of the lignan backbone occurs through the oxidative coupling of two monolignol units. This reaction is mediated by dirigent proteins (DIRs) and laccases or peroxidases, which ensure stereospecific coupling. The initial product is often pinoresinol (from two coniferyl alcohol units) or syringaresinol (from two sinapyl alcohol units). Subsequent reductions are catalyzed by pinoresinol-lariciresinol reductases (PLRs). While PLR genes have not yet been characterized in Ilex, their presence is inferred from the identified lignan structures.

Glycosylation of Lignan Aglycones

The final step in the biosynthesis of lignan glycosides is the attachment of sugar moieties to the lignan aglycone. This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs). The identification of UGT gene families in the Ilex hylonoma genome strongly suggests their role in the glycosylation of various secondary metabolites, including lignans. The specific UGTs responsible for the synthesis of syringaresinol glycosides in Ilex rotunda remain to be functionally characterized.

Quantitative Data of Lignan Glycosides in Ilex Species

Quantitative data on lignan glycosides in Ilex species is currently limited. However, some studies have reported the isolation and quantification of specific compounds. The following tables summarize the available data.

Table 1: Lignan Glycosides Isolated from Ilex rotunda

| Compound | Amount Isolated | Starting Material | Purity | Reference |

| Syringaresinol 4',4"-di-O-β-D-glucopyranoside | 20.2 mg | 1.0 g of 50% ethanol extract of dried barks | 55.4% (initial), 95.5% (after HPLC purification) | [1] |

| Syringaresinol 4'-O-β-D-glucopyranoside | 20.4 mg | 1.0 g of 50% ethanol extract of dried barks | 95.3% | [1] |

Table 2: Lignans and Neolignans Identified in Ilex asprella

| Compound | Plant Part | Reference |

| Salicifoneoliganol | Stems | [2] |

| rel-(7R,8S)-3,3',5-trimethoxy-4',7-epoxy-8,5'-neolignan-4,9,9'-triol 9-β-D-glucopyranoside | Stems | [2] |

| (+)-Cycloolivil | Stems | [2] |

| (+)-Syringaresinol-4'-O-β-D-monoglucoside | Stems | |

| Liriodendrin | Stems |

Experimental Protocols

Extraction and Isolation of Lignan Glycosides from Ilex rotunda

This protocol is based on the methodology described for the isolation of glycosides from the barks of Ilex rotunda.

4.1.1. Extraction

-

Air-dry the barks of Ilex rotunda and grind them into a coarse powder.

-

Extract the powdered material with 50% ethanol at room temperature.

-

Concentrate the extract under reduced pressure to obtain a crude extract.

4.1.2. Isolation by High-Speed Counter-Current Chromatography (HSCCC)

-

Two-phase solvent system: Prepare a mixture of ethyl acetate-n-butanol-water (1:6:7, v/v/v).

-

Sample preparation: Dissolve the crude extract in the lower phase of the solvent system.

-

HSCCC operation:

-

Instrument: TBE-1000A HSCCC instrument.

-

Column volume: 1000 mL.

-

Mobile phase: The upper phase of the solvent system.

-

Flow rate: 2.0 mL/min.

-

Revolution speed: 800 rpm.

-

Detection: UV at 254 nm.

-

-

Collect fractions based on the chromatogram.

-

Analyze the fractions by TLC and combine those containing the target compounds.

-

Further purify the combined fractions by preparative HPLC if necessary.

UPLC-Q-TOF-MS/MS Analysis of Lignans in Ilex rotunda

This protocol is adapted from a study on the chemical components of Ilex rotunda cortex.

4.2.1. Sample Preparation

-

Pulverize the dried plant material.

-

Extract with a suitable solvent (e.g., 70% methanol) using ultrasonication.

-

Centrifuge the extract and filter the supernatant through a 0.22 µm membrane filter.

4.2.2. UPLC-Q-TOF-MS/MS Conditions

-

UPLC System: Waters ACQUITY UPLC system.

-

Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).

-

Mobile Phase:

-

A: 0.1% formic acid in water.

-

B: Acetonitrile.

-

-

Gradient Elution: A typical gradient would start with a low percentage of B, gradually increasing to a high percentage over 20-30 minutes to elute compounds with increasing hydrophobicity.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 35°C.

-

Injection Volume: 2 µL.

-

Mass Spectrometer: Waters Vion IMS Q-TOF mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI), negative mode.

-

Mass Range: m/z 50-1500.

-

MS/MS Analysis: Data-dependent acquisition (DDA) mode to acquire fragmentation data for identification.

Regulation of Lignan Glycoside Biosynthesis

The regulation of lignan biosynthesis is complex and occurs at multiple levels, including transcriptional, post-transcriptional, and post-translational modifications. While specific regulatory mechanisms in Ilex are yet to be discovered, studies in other plants have identified several families of transcription factors that play crucial roles in controlling the expression of phenylpropanoid and lignan biosynthetic genes. These include MYB, bHLH, and WRKY transcription factors.

Environmental and developmental cues are also known to influence the production of lignans. For instance, lignans are often involved in plant defense responses, and their biosynthesis can be induced by elicitors such as jasmonic acid and salicylic acid. Future research is needed to investigate these regulatory networks in Ilex species to enable metabolic engineering strategies for enhanced production of desired lignan glycosides.

Conclusion and Future Perspectives

The presence of bioactive lignan glycosides in Ilex species presents exciting opportunities for drug discovery and development. This guide has outlined the proposed biosynthetic pathway, summarized the available quantitative data, and provided detailed experimental protocols for the study of these compounds. However, significant knowledge gaps remain. Future research should focus on:

-

Functional characterization of key biosynthetic enzymes in Ilex , particularly pinoresinol-lariciresinol reductases (PLRs) and UDP-glucosyltransferases (UGTs), to definitively establish the pathway.

-

Comprehensive quantitative profiling of lignan glycosides across a wider range of Ilex species and under different environmental conditions to identify high-yielding sources.

-

Elucidation of the regulatory networks controlling lignan glycoside biosynthesis in Ilex to enable targeted metabolic engineering approaches.

Addressing these research questions will not only deepen our fundamental understanding of plant secondary metabolism but also pave the way for the sustainable production of valuable lignan-based pharmaceuticals.

References

The Natural Occurrence and Distribution of Triptolide: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Triptolide, a potent diterpenoid triepoxide, has garnered significant attention within the scientific community for its wide-ranging biological activities, including immunosuppressive, anti-inflammatory, and anti-cancer properties. This technical guide provides a comprehensive overview of the natural occurrence and distribution of Triptolide, with a focus on its primary botanical source. This document details quantitative data on its prevalence, outlines established experimental protocols for its isolation and analysis, and illustrates key biological pathways it modulates. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study and development of Triptolide-based therapeutics.

Natural Occurrence and Distribution

Triptolide is a natural product predominantly isolated from the perennial vine Tripterygium wilfordii, commonly known as "Thunder God Vine" (Lei Gong Teng). This plant, belonging to the Celastraceae family, has a long history of use in traditional Chinese medicine for treating autoimmune and inflammatory diseases. The primary source of Triptolide within the plant is the root, with studies indicating that smaller diameter roots with secondary growth tend to have higher concentrations of the compound. While Tripterygium wilfordii remains the principal and most studied source, the natural distribution of Triptolide in other species is not well-documented in current scientific literature.

Quantitative Data

The concentration of Triptolide in its natural source can vary depending on the specific plant part, age, and extraction method. The following table summarizes quantitative data from published studies on the yield of Triptolide from Tripterygium wilfordii.

| Plant Material | Extraction/Analytical Method | Mean Yield/Concentration | Reference |

| Tripterygium wilfordii Root Extract | Ethyl Acetate Extraction, SPE-HPLC | 807.32 ± 51.94 µg/g of extract | [1] |

| Tripterygium wilfordii Root | Not specified | ~66.5 µg/g | |

| Tripterygium wilfordii Adventitious Root Culture (with inducers) | Cell Culture | 648.3 µg per flask | |

| Tripterygium wilfordii Suspension Cells | Cell Culture | 53 ± 3 µg/g |

Experimental Protocols

The isolation and quantification of Triptolide from Tripterygium wilfordii involves a multi-step process encompassing extraction, purification, and analysis.

Extraction

Objective: To extract Triptolide and other secondary metabolites from the plant material.

Methodology: Solvent Extraction

-

Preparation of Plant Material: The dried roots of Tripterygium wilfordii are pulverized into a fine powder.

-

Solvent Selection: Ethanol or ethyl acetate are commonly used solvents. Ethyl acetate offers higher selectivity for Triptolide.

-

Extraction Process:

-

Reflux Extraction (Ethanol): The powdered root material is mixed with ethanol in a specific ratio (e.g., 1:10 w/v) and subjected to reflux for a defined period (e.g., 2 hours). This process is typically repeated multiple times to maximize yield.

-

Maceration (Ethyl Acetate): The powdered root material is soaked in ethyl acetate for an extended period (e.g., 24-48 hours) at room temperature with occasional agitation.

-

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

Objective: To isolate Triptolide from the crude extract.

Methodology: Solid-Phase Extraction (SPE) and Column Chromatography

-

Solid-Phase Extraction (SPE):

-

Stationary Phase: Aminopropyl-bonded silica SPE cartridges are commonly employed.

-

Sample Loading: The crude extract is dissolved in a non-polar solvent (e.g., dichloromethane) and loaded onto the pre-conditioned SPE cartridge.

-

Elution: Triptolide is selectively eluted using a solvent system with increasing polarity, such as a mixture of dichloromethane and methanol (e.g., 49:1 v/v).

-

-

Column Chromatography:

-

Stationary Phase: Silica gel is a standard choice for the stationary phase.

-

Mobile Phase: A gradient of non-polar to moderately polar solvents, such as a hexane-ethyl acetate mixture, is used to separate the components of the SPE-purified fraction. Fractions are collected and monitored by thin-layer chromatography (TLC) or HPLC to identify those containing pure Triptolide.

-

Quantification

Objective: To determine the precise concentration of Triptolide in the purified fractions or crude extract.

Methodology: High-Performance Liquid Chromatography (HPLC)

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Column: A reversed-phase C18 column is typically used for separation.

-

Mobile Phase: An isocratic or gradient mixture of water and an organic solvent like acetonitrile or methanol is employed. A common mobile phase composition is methanol-water (65:35, v/v).

-

Detection: Triptolide is detected by UV absorbance, typically at a wavelength of 219 nm.

-

Quantification: The concentration of Triptolide is determined by comparing the peak area of the sample to a calibration curve generated using certified Triptolide reference standards.

Signaling Pathways and Biosynthesis

Triptolide exerts its biological effects by modulating several key cellular signaling pathways. Additionally, its biosynthesis in Tripterygium wilfordii follows a complex enzymatic route.

Triptolide Biosynthesis Pathway

The biosynthesis of Triptolide in Tripterygium wilfordii originates from the methylerythritol phosphate (MEP) pathway, leading to the formation of the diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). A series of enzymatic reactions catalyzed by terpene synthases and cytochrome P450 monooxygenases then convert GGPP into Triptolide.

Caption: Simplified biosynthetic pathway of Triptolide.

Inhibition of NF-κB Signaling Pathway

A primary mechanism of Triptolide's anti-inflammatory and anti-cancer activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Triptolide can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-inflammatory and pro-survival genes.

Caption: Triptolide's inhibition of the NF-κB signaling pathway.

Modulation of MAPK Signaling Pathway

Triptolide has also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis. Its effects can be cell-type specific, but it often leads to the inhibition of pro-survival signals and the activation of apoptotic pathways.

Caption: Modulation of MAPK signaling pathways by Triptolide.

Conclusion

Triptolide stands out as a natural product with immense therapeutic potential. Its primary source, Tripterygium wilfordii, provides a rich reservoir for this compound. The methodologies for its extraction, purification, and quantification are well-established, enabling consistent and reproducible research. A deeper understanding of its mechanisms of action, particularly its inhibitory effects on key signaling pathways such as NF-κB and its modulation of the MAPK cascade, continues to fuel interest in its development as a novel therapeutic agent for a range of diseases. This guide serves as a technical starting point for researchers aiming to harness the potent biological activities of Triptolide.

References

Tortoside A: A Comprehensive Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tortoside A, a lignan glycoside isolated from the roots of Ilex pubescens, has garnered interest within the scientific community for its potential bioactive properties.[1][2][3] This technical guide provides a detailed overview of the physicochemical characteristics of this compound, along with experimental protocols for its analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for its key characteristics.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₈H₃₆O₁₃ | [2] |

| Molecular Weight | 580.58 g/mol | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO (20 mg/mL with ultrasonic and warming) | |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |

Experimental Protocols

Extraction and Isolation of this compound from Ilex pubescens

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A validated RP-HPLC method has been established for the quantitative determination of this compound.

Workflow for RP-HPLC Analysis of this compound

Caption: Workflow for the RP-HPLC analysis of this compound.

Instrumentation and Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous solvent (e.g., water with an acid modifier like phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength suitable for the chromophores in this compound.

-

Quantification: Based on the peak area of this compound in the chromatogram, calibrated against a standard curve prepared from a purified reference standard.

Spectral Data

Detailed experimental spectral data for this compound, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are essential for its unambiguous identification and structural confirmation. While literature indicates that these methods were used for its characterization, the raw or detailed processed data is not widely published. Researchers are advised to acquire these spectra on their isolated and purified samples for verification.

Biological Activity and Signaling Pathways

The biological activities of this compound have not yet been extensively reported in peer-reviewed literature. However, as a lignan glycoside, it belongs to a class of compounds known for a wide range of biological effects, including anti-inflammatory, antioxidant, and neuroprotective activities.

Potential Signaling Pathways

Given the known activities of related lignan glycosides, it is plausible that this compound may modulate key inflammatory and cell-signaling pathways. Further research is warranted to investigate its potential effects on pathways such as:

-

NF-κB Signaling Pathway: A critical regulator of the inflammatory response. Inhibition of this pathway is a common mechanism for anti-inflammatory compounds.

-

MAPK Signaling Pathway: This pathway is involved in cellular responses to a variety of stimuli and plays a key role in inflammation and apoptosis.

-

TOR Signaling Pathway: While no direct link has been established, the Target of Rapamycin (TOR) pathway is a central regulator of cell growth and metabolism, and its modulation can impact various cellular processes.

Hypothesized Modulation of Inflammatory Signaling by this compound

Caption: Hypothesized inhibitory effect of this compound on inflammatory pathways.

Experimental Protocols for Biological Assays

To investigate the potential anti-inflammatory and neuroprotective effects of this compound, a variety of in vitro assays can be employed.

Workflow for In Vitro Anti-Inflammatory Assay

References

Tortoside A: A Secondary Metabolite with Potential Anti-Inflammatory Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tortoside A is a lignan glycoside, a class of secondary metabolites found in the roots of the plant Ilex pubescens.[1] This plant has a history of use in traditional Chinese medicine for various ailments, and modern research has begun to investigate its chemical constituents and their pharmacological properties.[2][3] Among the numerous compounds isolated from Ilex pubescens, which include a significant number of triterpenoid saponins, this compound stands out as a subject of interest for its potential bioactivity.[2] This technical guide provides a comprehensive overview of this compound, summarizing the current knowledge on its chemical properties, its role as a secondary metabolite, and its potential as an anti-inflammatory agent.

Chemical Structure and Properties

Role as a Secondary Metabolite

Secondary metabolites are organic compounds produced by plants that are not directly involved in the normal growth, development, or reproduction of the organism. Instead, they often play a crucial role in the plant's interaction with its environment. Lignans, including this compound, are synthesized by plants as part of their defense mechanisms against herbivores and pathogens. They can also play a role in protecting the plant from abiotic stresses such as UV radiation and oxidative damage. The biosynthesis of lignans is a complex process involving multiple enzymatic steps, starting from the shikimate pathway which produces the precursor phenylalanine.

Pharmacological Properties and Potential Mechanism of Action

While direct pharmacological studies on isolated this compound are limited, the broader class of lignans and extracts from Ilex pubescens have demonstrated significant anti-inflammatory properties. This suggests that this compound may contribute to the overall anti-inflammatory effects observed with Ilex pubescens extracts.

Anti-Inflammatory Activity of Related Compounds

Research on other lignans and extracts from the Ilex genus provides insights into the potential mechanism of action of this compound. Studies on lignans from other plant species have shown that they can inhibit the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). This inhibition is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that are upregulated during the inflammatory response.

Involvement of the NF-κB Signaling Pathway

A critical signaling pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. The activation of NF-κB leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Many natural products, including lignans, exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The proposed mechanism often involves the prevention of the degradation of the inhibitory protein IκBα, which in turn prevents the nuclear translocation of the active NF-κB p65 subunit.

Based on the known activities of lignans, it is hypothesized that this compound may exert anti-inflammatory effects through the inhibition of the NF-κB pathway. This would involve the suppression of pro-inflammatory enzymes and cytokines.

Data Presentation

Currently, there is a lack of specific quantitative data on the biological activity of isolated this compound. However, a method for its quantitative analysis in Ilex pubescens has been established.

Table 1: Quantitative Analysis of this compound in Ilex pubescens

| Parameter | Value |

| Analytical Method | RP-HPLC |

| Linear Range | 26.05 - 521.00 µg |

| Correlation Coefficient (r) | 0.9999 |

| Average Recovery | 98.42% |

Source: Adapted from Li et al., 2011.

Experimental Protocols

Quantitative Determination of this compound by RP-HPLC

This protocol is based on the method developed by Li et al. (2011) for the quantification of this compound in the roots of Ilex pubescens.

1. Chromatographic Conditions:

-

Column: Kromasil-C18 (4.6 mm x 250 mm, 5 µm)

-

Mobile Phase: Acetonitrile - 0.1% Phosphoric Acid (H₃PO₄) in water (17:83, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

2. Preparation of Standard Solution:

-

Accurately weigh a reference standard of this compound.

-

Dissolve in methanol to prepare a stock solution of known concentration.

-

Prepare a series of working standard solutions by diluting the stock solution with methanol to establish a calibration curve.

3. Preparation of Sample Solution:

-

Take a powdered sample of the dried roots of Ilex pubescens.

-

Extract the sample with a suitable solvent (e.g., methanol) using an appropriate method (e.g., ultrasonication or reflux extraction).

-

Filter the extract and dilute it to a known volume with the extraction solvent.

-

Filter the diluted extract through a 0.45 µm membrane filter before injection into the HPLC system.

4. Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.

Mandatory Visualizations

Proposed Anti-Inflammatory Signaling Pathway of Lignans

References

- 1. Botany, traditional uses, phytochemistry, pharmacology and toxicology of Ilex pubescens Hook et Arn [ouci.dntb.gov.ua]

- 2. Botany, traditional uses, phytochemistry, pharmacology and toxicology of Ilex pubescens Hook et Arn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Advances in the study of Ilex pubescens Hook. et Arm: chemical constituents and pharmacological action] - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Potential of Tortoside A: A Preliminary Screening

A comprehensive analysis of the existing scientific literature reveals a significant gap in the understanding of Tortoside A's biological activities. At present, there is no publicly available research detailing its specific anticancer, anti-inflammatory, or antioxidant properties, nor has its mechanism of action been elucidated.

This technical guide, therefore, serves as a foundational blueprint for the preliminary biological screening of this compound. It outlines a series of established experimental protocols and conceptual frameworks that can be employed to systematically investigate its potential therapeutic effects. The methodologies and pathways described herein are based on standard practices in drug discovery and natural product research, providing a robust starting point for researchers, scientists, and drug development professionals.

Section 1: In Vitro Cytotoxicity Assessment

A primary step in evaluating the anticancer potential of a novel compound is to assess its cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

-

Normal cell line (e.g., HEK293 for control)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (solvent only).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Data Presentation: Cytotoxicity of this compound

| Cell Line | Incubation Time (h) | IC50 (µM) |

| MCF-7 | 24 | Data to be determined |

| 48 | Data to be determined | |

| 72 | Data to be determined | |

| A549 | 24 | Data to be determined |

| 48 | Data to be determined | |

| 72 | Data to be determined | |

| HCT116 | 24 | Data to be determined |

| 48 | Data to be determined | |

| 72 | Data to be determined | |

| HEK293 | 48 | Data to be determined |

Visualization: Experimental Workflow for Cytotoxicity Screening

Unveiling the Chemical Landscape of Ilex pubescens Root Extract: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilex pubescens, a member of the Aquifoliaceae family, has a long-standing history in traditional medicine, particularly in Southern China, for the treatment of cardiovascular and inflammatory conditions.[1] The therapeutic potential of its root extract, known as Radix Ilicis Pubescentis, is attributed to a complex and diverse array of phytochemicals.[2][3] This technical guide provides an in-depth exploration of the chemical composition of Ilex pubescens root extract, offering a consolidated resource for researchers and drug development professionals. The document summarizes the key chemical constituents, presents quantitative data, details experimental protocols for their analysis, and visualizes the bioactive pathways influenced by these compounds.

Core Chemical Constituents

The root of Ilex pubescens is a rich source of several classes of bioactive compounds. The primary chemical components identified include triterpenoid saponins, flavonoids, phenolic glycosides, lignan glycosides, and secoiridoid glucosides.[4][5]

Triterpenoid Saponins: This is one of the most abundant and pharmacologically significant classes of compounds in the extract. Numerous saponins have been isolated and identified, many of which are based on ursane- and oleanane-type triterpene skeletons. Novel saponins, such as pubescenosides and ilexsaponins, have been discovered in this plant. These compounds are largely responsible for the anti-inflammatory and analgesic properties of the extract.

Flavonoids: Total flavonoids from Ilex pubescens have been shown to possess neuroprotective and circulation-enhancing effects. These compounds contribute to the antioxidant capacity of the extract and are implicated in its traditional use for cardiovascular ailments.

Phenolic and Lignan Glycosides: A variety of phenolic and lignan glycosides have also been isolated, contributing to the overall chemical profile and potential bioactivity of the extract.

Secoiridoid Glucosides: Several secoiridoid glucosides have been identified and quantified in the root extract, adding to the chemical diversity of this botanical.

Data Presentation: Quantitative Analysis of Key Bioactive Compounds

Quantitative analysis of Ilex pubescens root extract is crucial for quality control and standardization. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant analytical techniques employed for this purpose. The tables below summarize the quantitative data for key triterpenoid saponins and other bioactive compounds from representative studies.

Table 1: Quantitative Analysis of Triterpenoid Saponins in Ilex pubescens Root

| Compound | Amount (mg/g of total saponins) | Analytical Method | Reference |

| Ilexgenin A | 190.4 | UPLC | |

| Ilexsaponin A1 | 64.3 | UPLC | |

| Ilexsaponin B1 | 77.1 | UPLC | |

| Ilexsaponin B2 | 34.6 | UPLC | |

| Ilexsaponin B3 | 78.1 | UPLC | |

| Ilexoside O | 57.5 | UPLC |

Table 2: Content of Six Bioactive Compounds in Different Batches of Ilex pubescens Root (mg/g)

| Compound | Batch 1 | Batch 2 | Batch 3 | Batch 4 | Batch 5 | Analytical Method | Reference |

| Tortoside A | 0.12 | 0.15 | 0.11 | 0.18 | 0.14 | RP-HPLC-DAD | |

| (+)-Syringaresinol | 0.08 | 0.10 | 0.07 | 0.12 | 0.09 | RP-HPLC-DAD | |

| Ilexsaponin B3 | 0.45 | 0.52 | 0.41 | 0.60 | 0.48 | RP-HPLC-DAD | |

| Ilexsaponin A1 | 1.25 | 1.40 | 1.18 | 1.55 | 1.32 | RP-HPLC-DAD | |

| Ilexsaponin B1 | 0.88 | 0.95 | 0.82 | 1.05 | 0.91 | RP-HPLC-DAD | |

| Ilexgenin A | 0.65 | 0.72 | 0.61 | 0.80 | 0.68 | RP-HPLC-DAD |

Experimental Protocols

Extraction of Total Saponins

This protocol describes a typical method for the extraction of total saponins from the dried roots of Ilex pubescens.

-

Pulverization: The dried roots are pulverized into a coarse powder.

-

Solvent Extraction: The powdered root material is extracted twice with methanol (1:10, w/v) using sonication for 30 minutes at room temperature for each extraction.

-

Filtration and Concentration: The extracted solutions are combined after filtration. The solvent is then removed under reduced pressure using a rotary vacuum evaporator at 60°C.

-

Drying: The resulting residue is dried to a constant weight to yield the crude saponin extract.

Quantification of Triterpenoid Saponins by UPLC

The following is a representative UPLC method for the simultaneous quantification of major triterpenoid saponins.

-

Chromatographic System: A UPLC system equipped with a photodiode array detector is used.

-

Column: A C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is employed for separation.

-

Mobile Phase: A gradient elution is typically used, consisting of acetonitrile (A) and water with 0.1% phosphoric acid (B). The gradient program is optimized to achieve good separation of the target analytes.

-

Flow Rate: A flow rate of 0.3 mL/min is maintained.

-

Detection Wavelength: The detection wavelength is set at 210 nm.

-

Standard Preparation: Standard solutions of the target saponins (e.g., ilexgenin A, ilexsaponin A1, etc.) are prepared in methanol at various concentrations to establish calibration curves.

-

Sample Preparation: The saponin extract is dissolved in methanol and filtered through a 0.22 µm membrane filter before injection into the UPLC system.

-

Quantification: The concentration of each saponin in the sample is calculated based on the standard calibration curves.

Mandatory Visualizations

Experimental Workflow for Extraction and Analysis

Caption: Workflow for the extraction and UPLC analysis of saponins from Ilex pubescens root.

Anti-inflammatory Signaling Pathway of Ilex pubescens Saponins

Caption: Inhibition of the NF-κB signaling pathway by Ilex pubescens saponins.

Conclusion

Ilex pubescens root extract is a chemically complex matrix containing a diverse range of bioactive compounds, with triterpenoid saponins and flavonoids being of particular pharmacological interest. The quantitative data and analytical methods presented in this guide provide a foundation for the standardization and quality control of this botanical material. The elucidated signaling pathways offer insights into the mechanisms underlying its traditional uses and highlight its potential for the development of novel therapeutics for inflammatory and cardiovascular diseases. Further research is warranted to fully explore the synergistic effects of the various constituents and to translate the preclinical findings into clinical applications.

References

- 1. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 2. Simultaneous determination of four triterpenoid saponins and two liganoids in the roots of Ilex pubescens by RP-HPLC-DAD [jcps.bjmu.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Ethnobotanical Uses of Ilex pubescens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilex pubescens, commonly known as Mao Dong Qing in Traditional Chinese Medicine (TCM), is an evergreen shrub with a long history of medicinal use, particularly in the treatment of cardiovascular and inflammatory conditions. This technical guide provides a comprehensive overview of the ethnobotanical applications of Ilex pubescens, its key phytochemical constituents, and its pharmacological activities. The document summarizes quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development initiatives.

Ethnobotanical and Traditional Uses

The roots and stems of Ilex pubescens are the primary parts used in traditional medicine. Ethnobotanical records and TCM literature highlight its use for:

-

Cardiovascular and Cerebrovascular Diseases: It is traditionally used to "activate blood circulation and dispel stasis," making it a common remedy for conditions like angina pectoris, coronary heart disease, stroke, and thromboangiitis obliterans.[1][2][3]

-

Anti-inflammatory and Analgesic Effects: Ilex pubescens is employed to "clear heat and detoxify," and is used to treat inflammatory conditions such as arthritis, muscle pain, and skin inflammation.[4] It is also used for sore throat, oral ulcers, and pain relief.

-

Other Uses: Traditional applications also include treatment for wind-heat cold, lung-heat asthma, swelling and pain of the pharynx and gingivae, burns, and central retinitis.[2]

Phytochemical Constituents

Ilex pubescens is rich in a variety of bioactive compounds, with triterpenoids and their saponin glycosides being the most prominent. To date, over 200 compounds have been isolated and identified from this plant. Key chemical constituents include:

-

Triterpenoid Saponins: A diverse range of saponins, including ilexsaponins A1, B1, B2, and pubescenosides, are considered the major active components responsible for many of the plant's therapeutic effects.

-

Flavonoids: These compounds are believed to contribute to the plant's antioxidant and neuroprotective properties.

-

Phenolic Acids and Glycosides: Various phenolic compounds have also been identified, which may contribute to the overall pharmacological profile.

Quantitative Data

The following tables summarize the available quantitative data on the active constituents and dosages of Ilex pubescens from preclinical studies.

| Table 1: Quantification of Major Triterpenoid Saponins in Ilex pubescens | |

| Compound | Method of Quantification |

| Ilexgenin A | UPLC-ELSD |

| Ilexsaponin A1 | UPLC-ELSD |

| Ilexsaponin B1 | UPLC-ELSD |

| Ilexsaponin B2 | UPLC-ELSD |

| Ilexsaponin B3 | UPLC-ELSD |

| Ilexoside O | UPLC-ELSD |

| Specific concentrations vary depending on the plant material and extraction method. |

| Table 2: Dosages of Ilex pubescens Extracts and Fractions in Preclinical Studies | |

| Study Type | Dosage |

| Anti-inflammatory (Purified Saponin Fraction) | 12.5-100 mg/kg (intraperitoneal) in rats |

| Blood Stasis Model (Aqueous Extract) | 250, 500, and 1000 mg/kg (oral) in rats |

| Cerebral Ischemic Tolerance (Ethanol Extract) | 100 and 200 mg/kg (oral) in rats |

| Cerebral Ischemia/Reperfusion (Total Flavonoids) | 100 and 200 mg/kg (oral) in rats |

Note: IC50 and EC50 values for specific anti-inflammatory and vasodilation activities of Ilex pubescens extracts and its purified compounds are not extensively reported in the currently available literature, highlighting an area for future research.

Experimental Protocols

Extraction and Isolation of Triterpenoid Saponins

A general protocol for the extraction and isolation of saponins from Ilex pubescens roots is as follows:

-

Extraction: The dried and powdered roots of Ilex pubescens are extracted with 95% ethanol.

-

Partitioning: The ethanol extract is concentrated and then partitioned with different solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

Chromatographic Separation: The n-butanol fraction, which is typically rich in saponins, is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield purified individual saponins.

-

Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is commonly used to screen for the anti-inflammatory effects of Ilex pubescens extracts and its isolated compounds.

-

Animals: Male Wistar or Sprague-Dawley rats (180-200 g) are typically used.

-

Treatment: Animals are divided into groups and orally or intraperitoneally administered with the vehicle (control), a standard anti-inflammatory drug (e.g., indomethacin), or different doses of the Ilex pubescens extract/compound.

-

Induction of Edema: One hour after treatment, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Isolated Aortic Ring Assay for Vasodilation

This ex vivo method is used to assess the vasodilatory effects of Ilex pubescens on blood vessels.

-

Preparation of Aortic Rings: The thoracic aorta is isolated from a euthanized rat and cut into rings of 2-3 mm in width.

-

Mounting: The rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

-

Contraction: The aortic rings are pre-contracted with a vasoconstrictor, such as phenylephrine or potassium chloride.

-

Treatment: Once a stable contraction is achieved, cumulative concentrations of the Ilex pubescens extract or compound are added to the organ bath.

-

Measurement of Relaxation: The relaxation of the aortic rings is recorded, and the percentage of relaxation is calculated relative to the pre-contracted tension. Endothelium-dependent and -independent mechanisms can be investigated by using aortic rings with and without intact endothelium.

Signaling Pathways and Mechanisms of Action

Inhibition of Inflammatory Mediators

Several studies have shown that triterpenoid saponins from Ilex pubescens possess significant anti-inflammatory properties. A key mechanism is the inhibition of the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). This is achieved by suppressing the expression of the inducible enzymes nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages stimulated with lipopolysaccharide (LPS).

References

Methodological & Application

Application Note: Quantification of Tortoside A using a Validated RP-HPLC Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of Tortoside A. The described protocol is applicable for the analysis of this compound in bulk materials and extracts, such as those from Ilex pubescentis. This method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and research applications.

Introduction

This compound is a triterpenoid saponin that has been identified in various plant species, including Ilex pubescentis. Due to its potential pharmacological activities, a reliable analytical method for its quantification is essential for quality control of raw materials and finished products, as well as for pharmacokinetic and pharmacodynamic studies. This application note provides a comprehensive protocol for the determination of this compound using RP-HPLC with UV detection. The method has been validated to ensure its suitability for its intended purpose.

Experimental

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Orthophosphoric acid (AR grade)

-

Methanol (HPLC grade)

-

Water (Milli-Q or equivalent)

-

Hydrochloric acid (AR grade)

-

Sodium hydroxide (AR grade)

-

Hydrogen peroxide (30%, AR grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Kromasil-C18 (4.6 mm x 250 mm, 5 µm)[1] |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (17:83, v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Column Temperature | 30°C[1] |

| Detection | UV at 210 nm[1] |

| Injection Volume | 10 µL |

| Run Time | Approximately 15 minutes |

Protocols

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 25 µg/mL to 500 µg/mL.

Sample Preparation (from Ilex pubescentis powdered root)

-

Extraction: Accurately weigh about 1.0 g of powdered Ilex pubescentis root into a conical flask. Add 50 mL of 70% methanol.

-

Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Protocol

The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. A stock solution of this compound was subjected to the following stress conditions:

-

Acid Hydrolysis: 1 mL of stock solution + 1 mL of 1N HCl, heated at 80°C for 2 hours.

-

Base Hydrolysis: 1 mL of stock solution + 1 mL of 1N NaOH, heated at 80°C for 2 hours.

-

Oxidative Degradation: 1 mL of stock solution + 1 mL of 30% H₂O₂, stored at room temperature for 24 hours.

-

Thermal Degradation: this compound powder kept in a hot air oven at 105°C for 24 hours.

-

Photolytic Degradation: Stock solution exposed to direct sunlight for 48 hours.

After the specified time, the solutions were neutralized (for acid and base hydrolysis) and diluted with the mobile phase for HPLC analysis. Peak purity of the this compound peak was assessed using a photodiode array (PDA) detector.

Linearity was evaluated by analyzing six concentrations of this compound ranging from 26.05 to 521.00 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration.

The accuracy of the method was determined by the standard addition method. A known amount of this compound was added to a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the sample concentration). The recovery of the added standard was then calculated.

-

Repeatability (Intra-day precision): Six replicate injections of a single concentration of this compound were performed on the same day.

-

Intermediate Precision (Inter-day precision): The analysis was repeated on three different days to assess the intermediate precision.

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

Results and Data Presentation

Method Validation Summary

The results of the method validation are summarized in the tables below.

Table 1: Linearity Data

| Parameter | Result |

| Linear Range | 26.05 - 521.00 µg/mL |

| Correlation Coefficient (r²) | 0.9999 |

| Regression Equation | y = mx + c |

Table 2: Accuracy (Recovery) Data

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | %RSD |

| 80% | 80 | 78.9 | 98.6 | 0.8 |

| 100% | 100 | 98.4 | 98.4 | 0.5 |

| 120% | 120 | 118.9 | 99.1 | 0.6 |

| Average Recovery | 98.7 |

Note: The published average recovery was 98.42%. The data in this table is representative.

Table 3: Precision Data

| Precision Type | %RSD |

| Repeatability (n=6) | < 2.0 |

| Intermediate Precision (n=9) | < 2.0 |

Table 4: LOD and LOQ

| Parameter | Result (µg/mL) |

| LOD | 0.5 |

| LOQ | 1.5 |

Specificity

The forced degradation studies showed that this compound is susceptible to degradation under acidic, basic, and oxidative conditions. The chromatograms of the stressed samples showed well-resolved peaks for the degradation products and the parent drug, indicating the specificity of the method. The peak purity analysis of the this compound peak in the presence of its degradation products confirmed its homogeneity.

Diagrams

Caption: Experimental workflow for the RP-HPLC quantification of this compound.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, and reliable for the quantification of this compound. The method has been successfully validated for its specificity, linearity, accuracy, and precision. This validated method can be effectively used for the routine quality control of herbal medicines and formulations containing this compound.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Tortoside A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key in vitro assays and detailed protocols for evaluating the anti-inflammatory properties of Tortoside A, a saponin isolated from Pulsatilla koreana. The methodologies described herein are based on established protocols for assessing the anti-inflammatory effects of saponins from Pulsatilla species in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

Introduction to this compound and its Anti-inflammatory Potential

This compound belongs to the triterpenoid saponin family of compounds, which are known for their diverse pharmacological activities, including anti-inflammatory effects.[1] Saponins isolated from Pulsatilla koreana have demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[1][2] These compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in macrophages stimulated with LPS.[1][2] The primary mechanism of action is believed to be through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Key In Vitro Anti-inflammatory Assays

A panel of in vitro assays is recommended to comprehensively evaluate the anti-inflammatory profile of this compound. These assays investigate the compound's effects on cell viability, the production of key inflammatory mediators, and the underlying signaling pathways.

Data Presentation: Summary of Inhibitory Effects

The following table summarizes the reported inhibitory effects of various saponins isolated from Pulsatilla koreana on TNF-α production in LPS-stimulated RAW 264.7 macrophage cells. While specific data for this compound is not available, these values for structurally related compounds provide a benchmark for expected efficacy.

| Compound | IC50 (µM) for TNF-α Inhibition | % Inhibition at 5 µM |

| Pulsatilloside F | - | 41.55% |

| Hederasaponin B | - | 73.76% |

| Hederacolchiside E | - | 68.32% |

| Hederasaponin C | - | 55.48% |

| 23-hydroxybetulinic acid | 0.32 | - |

| Betulinic acid | 0.65 | - |

Data is derived from studies on various saponins from Pulsatilla koreana and is intended to be representative.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment

RAW 264.7, a murine macrophage cell line, is a standard model for in vitro inflammation studies.

-

Cell Line: RAW 264.7 macrophages.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide, a key pro-inflammatory mediator.

-

Principle: The Griess reagent detects nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and treat with this compound and LPS as described in section 1.

-

After 24 hours of incubation, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

-

Cytokine Measurement (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant.

-

Principle: This assay uses specific antibodies to capture and detect the target cytokine.

-

Protocol:

-

Collect the cell culture supernatant after treatment with this compound and LPS.

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions (commercially available kits).

-

Briefly, the supernatant is added to antibody-coated wells.

-

A detection antibody conjugated to an enzyme is added, followed by a substrate that produces a colorimetric signal.

-

The absorbance is measured at the appropriate wavelength, and cytokine concentrations are determined from a standard curve.

-

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This technique is used to determine the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

-

Protocol:

-

After treatment, lyse the cells and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

References

- 1. Triterpenoid Saponins of Pulsatilla koreana Root Have Inhibition Effects of Tumor Necrosis Factor-α Secretion in Lipopolysaccharide-Induced RAW264.7 Cells [jstage.jst.go.jp]

- 2. Anti-inflammatory effects of a methanol extract from Pulsatilla koreana in lipopolysaccharide-exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Antioxidant Activity Evaluation of Tortoside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism.[1] An imbalance between the production of ROS and the body's ability to counteract their harmful effects leads to oxidative stress.[1] Oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, diabetes, and neurodegenerative disorders.[1] Antioxidants are compounds that can neutralize free radicals, thereby mitigating oxidative stress and its associated cellular damage.[2][3]

Tortoside A is a novel natural product with a putative chemical structure suggesting potential antioxidant properties. A thorough in vitro evaluation is essential to characterize its antioxidant capacity and elucidate its mechanisms of action. These application notes provide detailed protocols for a panel of commonly used in vitro assays to assess the antioxidant activity of this compound, including both chemical and cell-based methods. The assays described are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Cellular Antioxidant Activity (CAA) assay. Furthermore, a protocol to investigate the potential of this compound to modulate the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway, a critical cellular defense mechanism against oxidative stress, is included.

Data Presentation: Summary of Quantitative Antioxidant Data for this compound

The following tables summarize hypothetical quantitative data for the in vitro antioxidant activity of this compound compared to a standard antioxidant, such as Ascorbic Acid or Quercetin.

Table 1: Radical Scavenging Activity of this compound

| Compound | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) |

| This compound | 25.8 ± 2.1 | 18.5 ± 1.7 |

| Ascorbic Acid (Standard) | 8.2 ± 0.9 | 6.4 ± 0.7 |

IC₅₀ represents the concentration of the compound required to scavenge 50% of the free radicals.

Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound

| Compound | FRAP Value (µM Fe(II)/mg) |

| This compound | 152.6 ± 12.3 |

| Ascorbic Acid (Standard) | 489.1 ± 25.5 |

FRAP value is expressed as micromoles of Fe(II) equivalents per milligram of the compound.

Table 3: Cellular Antioxidant Activity (CAA) of this compound

| Compound | CAA Value (µmol QE/100 µmol) |

| This compound | 35.7 ± 3.2 |

| Quercetin (Standard) | 100.0 ± 5.0 |

CAA value is expressed as micromoles of quercetin equivalents per 100 micromoles of the compound.

Table 4: Effect of this compound on Nrf2-ARE Pathway Activation

| Treatment | Nrf2 Nuclear Translocation (Fold Change) | ARE-Luciferase Activity (Fold Change) |

| Control | 1.0 ± 0.1 | 1.0 ± 0.2 |

| This compound (10 µM) | 3.2 ± 0.4 | 4.5 ± 0.6 |

| Sulforaphane (Positive Control) | 4.1 ± 0.5 | 5.8 ± 0.7 |

Fold change is relative to the untreated control cells.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.

Materials:

-

This compound

-

Ascorbic acid (standard)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a stock solution of this compound and ascorbic acid in methanol.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of various concentrations of this compound or ascorbic acid.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

ABTS Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS.

Materials:

-

This compound

-

Ascorbic acid (standard)

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

-

Potassium persulfate

-

Ethanol or PBS

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

In a 96-well plate, add 20 µL of various concentrations of this compound or ascorbic acid.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm using a microplate reader.

-

Calculate the percentage of ABTS radical scavenging activity and the IC₅₀ value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.

Materials:

-

This compound

-

Ascorbic acid (standard)

-

FRAP reagent:

-

300 mM Acetate buffer (pH 3.6)

-

10 mM 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl

-

20 mM Ferric chloride (FeCl₃)

-

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare the FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.

-

In a 96-well plate, add 20 µL of various concentrations of this compound or ascorbic acid.

-

Add 180 µL of the FRAP reagent to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm using a microplate reader.

-

Create a standard curve using known concentrations of FeSO₄.

-

Calculate the FRAP value of the samples from the standard curve and express the results as µM Fe(II) equivalents per mg of the sample.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within a cell, providing a more biologically relevant measure of antioxidant activity.

Materials:

-

Hepatocarcinoma (HepG2) cells or other suitable cell line

-

Cell culture medium

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP) or other free radical initiator

-

Quercetin (standard)

-

96-well black, clear-bottom cell culture plate

-

Fluorescence microplate reader

Protocol:

-

Seed HepG2 cells in a 96-well black, clear-bottom plate and culture until they reach confluence.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Treat the cells with various concentrations of this compound or quercetin in the culture medium containing 25 µM DCFH-DA. Incubate for 1 hour at 37°C.

-

Wash the cells with PBS.

-

Add 600 µM ABAP solution to the cells.

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity (excitation 485 nm, emission 538 nm) every 5 minutes for 1 hour.

-

Calculate the area under the curve (AUC) for both the control and treated wells.

-

Calculate the CAA value using the following formula: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

-

Express the results as micromoles of quercetin equivalents (QE) per 100 micromoles of the compound.

Nrf2-ARE Signaling Pathway Activation

This protocol assesses the ability of this compound to activate the Nrf2-ARE pathway, a key regulator of endogenous antioxidant defenses.

Materials:

-

Suitable cell line (e.g., HaCaT keratinocytes or HepG2 cells)

-

Cell culture medium

-

This compound

-

Sulforaphane (positive control)

-

Antibodies for Nrf2 and a nuclear loading control (e.g., Lamin B1)

-

ARE-luciferase reporter plasmid

-

Transfection reagent

-

Luciferase assay system

-

Western blotting reagents and equipment

Protocol for Nrf2 Nuclear Translocation (Western Blot):

-

Treat cells with this compound or sulforaphane for a specified time (e.g., 4 hours).

-

Isolate nuclear and cytosolic protein fractions using a nuclear extraction kit.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against Nrf2 and a nuclear loading control.

-

Incubate with the appropriate secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities and normalize the nuclear Nrf2 level to the loading control.

Protocol for ARE-Luciferase Reporter Assay:

-

Transfect cells with the ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-